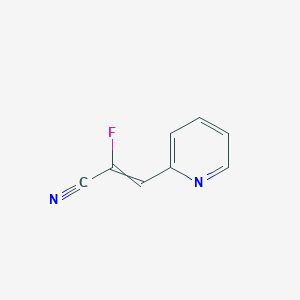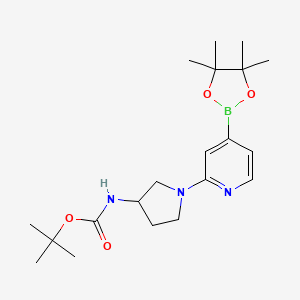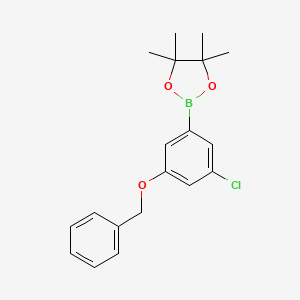
Hydrocodone N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrocodone N-Oxide is a derivative of hydrocodone, an opioid commonly used for pain relief. This compound is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound, hydrocodone. The addition of the N-oxide group can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions: Hydrocodone N-Oxide can be synthesized through the oxidation of hydrocodone. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more robust oxidizing agents and catalysts to increase yield and efficiency. For example, the use of peracids or transition metal catalysts can facilitate the oxidation process under milder conditions, reducing the risk of unwanted side reactions .
化学反应分析
Types of Reactions: Hydrocodone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc or iron in acidic conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or transition metal catalysts.
Reduction: Zinc or iron in acidic conditions.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Hydrocodone.
Substitution: Various substituted hydrocodone derivatives.
科学研究应用
Hydrocodone N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, including its interaction with opioid receptors.
Medicine: Explored as a potential prodrug that can be converted to hydrocodone in vivo, offering a controlled release of the active drug.
Industry: Utilized in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other opioid derivatives
作用机制
The mechanism of action of hydrocodone N-oxide involves its interaction with opioid receptors in the central nervous system. The N-oxide group can influence the binding affinity and selectivity of the compound for these receptors. Upon reduction to hydrocodone, it exerts its analgesic effects by binding to the mu-opioid receptor, leading to the inhibition of pain signals .
相似化合物的比较
Hydrocodone: The parent compound, widely used for pain relief.
Oxycodone N-Oxide: Another N-oxide derivative with similar properties.
Codeine N-Oxide: A related compound with a similar structure but different pharmacological profile
Uniqueness: Hydrocodone N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of N-oxide groups on opioid activity and for developing new therapeutic agents .
属性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-,19?/m0/s1 |
InChI 键 |
LBZKTMXJEFCCBK-PMDBGEGLSA-N |
手性 SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4)[O-] |
规范 SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)


![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)

![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
